molecular formula C17H15N3O3 B4725094 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methylphenyl)propanamide

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methylphenyl)propanamide

Cat. No.: B4725094
M. Wt: 309.32 g/mol
InChI Key: CGZODUPDJRQQRX-UHFFFAOYSA-N
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Description

3-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methylphenyl)propanamide is a complex organic compound with a molecular formula of C19H19N3O3. This compound features a pyrrolo[3,4-c]pyridine core structure, which is a fused bicyclic system containing nitrogen and oxygen atoms. The presence of the 1,3-dioxo group and the N-(2-methylphenyl)propanamide moiety adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolo[3,4-c]pyridine core. One common approach is the cyclization of appropriate precursors, such as pyrrole derivatives, under acidic or basic conditions. The subsequent introduction of the 1,3-dioxo group and the N-(2-methylphenyl)propanamide moiety can be achieved through various organic reactions, including amide bond formation and oxidation processes.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The 1,3-dioxo group can be further oxidized under specific conditions.

  • Reduction: Reduction reactions can target the pyrrolo[3,4-c]pyridine core or the amide group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation states of the 1,3-dioxo group.

  • Reduction Products: Reduced forms of the pyrrolo[3,4-c]pyridine core or the amide group.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: Its biological activity may be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.

  • Medicine: The compound could be investigated for its pharmacological properties, including its efficacy and safety profile in drug development.

  • Industry: It may find use in the development of new materials, such as organic semiconductors or polymers.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through binding or inhibition, leading to downstream effects in biological pathways.

Comparison with Similar Compounds

  • 3-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-fluorophenyl)propanamide: This compound differs only in the substitution of the phenyl group.

  • 2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione: Another compound with a similar pyrrolo[3,4-c]pyridine core but different substituents.

Uniqueness: The uniqueness of 3-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methylphenyl)propanamide lies in its specific combination of functional groups and substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-4-2-3-5-14(11)19-15(21)7-9-20-16(22)12-6-8-18-10-13(12)17(20)23/h2-6,8,10H,7,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZODUPDJRQQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methylphenyl)propanamide
Reactant of Route 5
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methylphenyl)propanamide

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